molecular formula C15H21N3O3S2 B12185195 1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide

1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide

Cat. No.: B12185195
M. Wt: 355.5 g/mol
InChI Key: QWUYYVZCEZIMAT-FMIVXFBMSA-N
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Description

1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazolidine ring, and a tetrahydrofuran moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the tetrahydrofuran moiety and the piperidine ring. Key reagents and catalysts are employed to facilitate these transformations, ensuring high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors. These methods enhance the efficiency and scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce more saturated derivatives.

Scientific Research Applications

1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is

Properties

Molecular Formula

C15H21N3O3S2

Molecular Weight

355.5 g/mol

IUPAC Name

1-[(E)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H21N3O3S2/c16-13(19)10-3-5-17(6-4-10)9-12-14(20)18(15(22)23-12)8-11-2-1-7-21-11/h9-11H,1-8H2,(H2,16,19)/b12-9+

InChI Key

QWUYYVZCEZIMAT-FMIVXFBMSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C\N3CCC(CC3)C(=O)N)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CN3CCC(CC3)C(=O)N)SC2=S

Origin of Product

United States

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